molecular formula C13H14N2OS B12927340 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one CAS No. 62652-40-8

1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one

Katalognummer: B12927340
CAS-Nummer: 62652-40-8
Molekulargewicht: 246.33 g/mol
InChI-Schlüssel: VEEFUHUXMISMMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with a benzyl group at the first position, an ethylthio group at the second position, and a keto group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one can be synthesized through various methods. One common approach involves the reaction of 2-chloropyrimidine with benzylamine to form 1-benzyl-2-chloropyrimidine. This intermediate is then treated with sodium ethylthiolate to introduce the ethylthio group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The keto group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-benzyl-2-(methylthio)pyrimidin-4(1H)-one: Similar structure but with a methylthio group instead of an ethylthio group.

    1-benzyl-2-(phenylthio)pyrimidin-4(1H)-one: Contains a phenylthio group instead of an ethylthio group.

    1-benzyl-2-(ethylthio)pyrimidin-4(1H)-ol: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

1-benzyl-2-(ethylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

62652-40-8

Molekularformel

C13H14N2OS

Molekulargewicht

246.33 g/mol

IUPAC-Name

1-benzyl-2-ethylsulfanylpyrimidin-4-one

InChI

InChI=1S/C13H14N2OS/c1-2-17-13-14-12(16)8-9-15(13)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI-Schlüssel

VEEFUHUXMISMMG-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NC(=O)C=CN1CC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.